molecular formula C8HF7O2 B13512300 2,2-Difluoro-2-(perfluorophenyl)acetic acid

2,2-Difluoro-2-(perfluorophenyl)acetic acid

Katalognummer: B13512300
Molekulargewicht: 262.08 g/mol
InChI-Schlüssel: SRWQZLPAWBOLJD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Difluoro-2-(perfluorophenyl)acetic acid is an organic compound characterized by the presence of two fluorine atoms and a perfluorophenyl group attached to an acetic acid moiety. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(perfluorophenyl)acetic acid typically involves the reaction of perfluorobenzene with difluoroacetic acid. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to meet industrial demands, ensuring consistent quality and efficiency. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance production rates and minimize waste .

Analyse Chemischer Reaktionen

Types of Reactions: 2,2-Difluoro-2-(perfluorophenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

2,2-Difluoro-2-(perfluorophenyl)acetic acid has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,2-Difluoro-2-(perfluorophenyl)acetic acid involves its interaction with specific molecular targets. The compound’s fluorinated groups enhance its reactivity and binding affinity to various enzymes and receptors. This interaction can modulate biochemical pathways, leading to desired effects in biological systems. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison: 2,2-Difluoro-2-(perfluorophenyl)acetic acid stands out due to its unique combination of difluoro and perfluorophenyl groups, which impart distinct chemical properties. Compared to similar compounds, it offers enhanced stability, reactivity, and versatility in various applications. Its unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial use .

Eigenschaften

Molekularformel

C8HF7O2

Molekulargewicht

262.08 g/mol

IUPAC-Name

2,2-difluoro-2-(2,3,4,5,6-pentafluorophenyl)acetic acid

InChI

InChI=1S/C8HF7O2/c9-2-1(8(14,15)7(16)17)3(10)5(12)6(13)4(2)11/h(H,16,17)

InChI-Schlüssel

SRWQZLPAWBOLJD-UHFFFAOYSA-N

Kanonische SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)C(C(=O)O)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.